Product packaging for KAT681(Cat. No.:CAS No. 373641-87-3)

KAT681

Cat. No.: B1673350
CAS No.: 373641-87-3
M. Wt: 461.4 g/mol
InChI Key: WIAUUVBWUTVDDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Thyromimetic Research and Development

Thyroid hormones, such as triiodothyronine (T3) and thyroxine (T4), are crucial regulators of numerous physiological processes, including metabolism. researchgate.netcapes.gov.brresearchgate.net Their actions are mediated through thyroid hormone receptors (TRs), which have two main isoforms, TRα and TRβ. capes.gov.br TRβ is the predominant isoform in the liver and is significantly involved in regulating lipid metabolism, including reducing cholesterol levels. e-enm.orgunipi.it In contrast, TRα is more associated with effects on the heart and bone. e-enm.org

The therapeutic potential of thyroid hormones in treating metabolic disorders like dyslipidemia and fatty liver diseases has long been recognized. researchgate.netunipi.italzdiscovery.org However, the use of native thyroid hormones is limited by their widespread activity across various tissues, leading to undesirable side effects such as cardiovascular issues (e.g., tachycardia and arrhythmias) mediated primarily through TRα activation. e-enm.orgoup.com

This has driven the development of selective thyromimetics – synthetic compounds designed to mimic the beneficial metabolic effects of thyroid hormones while minimizing activation of TRα in sensitive tissues. researchgate.nete-enm.org The focus of this research has largely been on developing compounds that selectively activate the TRβ receptor and/or are selectively delivered to the liver. researchgate.nete-enm.orgunipi.it KAT681 fits into this category of selective thyromimetics being investigated for their potential therapeutic applications in liver-related metabolic conditions.

Overview of this compound as a Liver-Selective Thyromimetic

This compound is characterized in academic literature as a liver-selective thyromimetic. oup.comnih.govnih.govmedchemexpress.cnplos.orgresearchgate.netnih.gov This selectivity for the liver is a key aspect of its study, aiming to leverage the metabolic benefits of thyroid hormone signaling in this organ while avoiding systemic effects, particularly on the heart. researchgate.nete-enm.orgalzdiscovery.org

Research has explored the impact of this compound on lipoprotein metabolism. Studies in animal models, such as New Zealand White (NZW) rabbits and mice, have shown that this compound treatment can lead to a significant decrease in plasma cholesterol and triglyceride levels. medchemexpress.cnnih.gov This effect is associated with the compound's influence on hepatic lipoprotein receptors. medchemexpress.cnnih.gov

Historical Context of this compound Discovery and Early Characterization

While specific details regarding the initial discovery of this compound are not extensively detailed in the provided search results, one source indicates that this compound (also referred to as T-0681) modified a previously reported compound from Ciba Pharmaceuticals. nih.govohsu.edu The modification involved expanding an oxamic acid group to a malonic acid. ohsu.edu Early characterization included the chiral resolution of KAT-2003, an ethyl ester of this compound, noting that the (+) enantiomer showed greater activity than the (-) enantiomer, although subsequent biological activity studies often used the racemic form. ohsu.edu

Academic research involving this compound dates back at least to studies published in the early 2000s, investigating its effects in rat models. oup.comnih.gov These early studies contributed to the understanding of its properties as a liver-selective thyromimetic.

Significance of Liver Selectivity in Therapeutic Development

The development of liver-selective thyromimetics like this compound is significant in the context of creating safer and more effective treatments for metabolic disorders. Thyroid hormone receptors are expressed in various tissues, and non-selective activation can lead to adverse effects in tissues like the heart and bone. e-enm.org By targeting the liver, where TRβ is highly expressed and plays a crucial role in lipid and glucose metabolism, researchers aim to maximize the desired metabolic benefits while minimizing unwanted side effects in non-hepatic tissues. researchgate.nete-enm.orgunipi.italzdiscovery.org

Research on liver-selective thyromimetics suggests they may improve hepatic lipid metabolism, potentially benefiting conditions such as dyslipidemias and fatty liver disease. alzdiscovery.org Studies with this compound have demonstrated its ability to influence hepatic gene expression related to lipid metabolism and lipoprotein receptors. medchemexpress.cnnih.gov This targeted approach represents a key strategy in the development of novel therapeutic agents for metabolic diseases. e-enm.orgunipi.it

Research Findings Related to this compound

Academic research has investigated various effects of this compound, particularly in animal models, focusing on its impact on liver function and metabolism.

Studies in rats have explored the effects of this compound on hepatocarcinogenesis induced by chemical agents. oup.comnih.gov These studies observed different inhibitory effects depending on the duration of treatment. Short-term treatment with this compound was found to inhibit the development of preneoplastic lesions in rat livers. oup.comnih.gov Long-term treatment revealed a reduction in both the number and size of altered hepatocellular foci (AHF) and hepatocellular adenomas (HCAs), along with a suppression of cell proliferation within these lesions in the later phase. oup.comnih.gov

Research in hyperlipidemic animal models, such as NZW rabbits and mice, has provided insights into this compound's effects on lipid metabolism and atherosclerosis. nih.govmedchemexpress.cnplos.orgnih.gov

Observed Effects of this compound in Animal Models:

Animal ModelTreatment DurationObserved EffectsSource
RatsShort-term (3 weeks)Inhibition of preneoplastic lesions; increased proliferative index in AHF initially. oup.comnih.gov
RatsLong-term (20 weeks)Reduction in number and size of AHF and HCAs; suppressed cell proliferation in lesions. oup.comnih.gov
NZW Rabbits4 weeks60% decrease in plasma cholesterol; 70% decrease in plasma triglycerides; marked decrease in VLDL-C and LDL-C; increased hepatic LDL receptor expression. medchemexpress.cnnih.gov
Wild-type Mice-Increased hepatic SR-BI expression; 50% decrease in plasma cholesterol at 36 nmol/kg/d. medchemexpress.cn
apoE KO MiceProlongedReduced development of atherosclerosis by 60%. nih.govplos.org
LDLr KO Mice-No influence on plasma cholesterol levels, suggesting hepatic LDLr is necessary for lipid metabolism action. nih.govplos.org
CETP Transgenic Mice-Significantly reduced plasma cholesterol; tended to reduce plasma [³H]-cholesterol levels in macrophage RCT assay. nih.govplos.org

Studies in NZW rabbits on a cholesterol diet showed that this compound treatment resulted in a significant reduction in plasma cholesterol and triglycerides. medchemexpress.cnnih.gov This was linked to an increase in hepatic LDL receptor expression. medchemexpress.cnnih.gov In wild-type mice, this compound treatment led to increased hepatic SR-BI expression and a decrease in plasma cholesterol. medchemexpress.cn Further studies in mice indicated that hepatic LDL receptor expression was necessary for this compound's effects on lipid metabolism. nih.govplos.org Prolonged treatment with this compound also reduced the development of atherosclerosis in apoE deficient mice. nih.govplos.org

Research also investigated the influence of this compound on reverse cholesterol transport (RCT), finding that it significantly increased the fecal excretion of macrophage-derived sterols in mice. nih.govplos.org This suggests that this compound may promote RCT, a process by which cholesterol is transported from peripheral tissues back to the liver for excretion. nih.govplos.org

These findings highlight this compound's activity as a liver-selective thyromimetic with effects on lipid metabolism, lipoprotein receptors, reverse cholesterol transport, and potentially on inhibiting the development of certain liver lesions in animal models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21FNNaO6 B1673350 KAT681 CAS No. 373641-87-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO6.Na/c1-13-9-17(26-21(28)12-22(29)30)10-14(2)24(13)32-18-7-8-20(27)19(11-18)23(31)15-3-5-16(25)6-4-15;/h3-11,23,27,31H,12H2,1-2H3,(H,26,28)(H,29,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAUUVBWUTVDDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FNNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373641-87-3
Record name KAT-681
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0373641873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KAT-681
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1026HR6G9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Kat681

Thyroid Hormone Receptor (THR) Agonism

KAT681 functions as an agonist of the thyroid hormone receptor (THR), a type of nuclear receptor that, upon activation, regulates the transcription of a host of genes involved in metabolism, development, and cellular differentiation. The therapeutic potential of this compound is rooted in its ability to preferentially activate one of the two major THR isoforms, TRβ, which is predominantly expressed in the liver. frontiersin.org

Specificity for Thyroid Hormone Receptor Beta (TRβ)

A key feature of this compound is its marked specificity for the thyroid hormone receptor beta (TRβ) isoform over the thyroid hormone receptor alpha (TRα) isoform. nih.gov TRβ is the predominant form in the liver and is largely responsible for the beneficial metabolic effects of thyroid hormones, including the regulation of cholesterol and triglyceride levels. frontiersin.org In contrast, TRα is more abundant in the heart and bone, and its activation is associated with undesirable side effects such as tachycardia and osteoporosis. nih.gov The selectivity of this compound for TRβ allows for the targeted activation of metabolic pathways in the liver while minimizing the risk of off-target effects in other tissues. This liver-selective action is a cornerstone of its pharmacological profile. glpbio.commedchemexpress.com

Differential Activation Profile Compared to Thyroid Hormone Receptor Alpha (TRα)

The differential activation of TRβ over TRα by this compound is critical to its therapeutic index. While endogenous thyroid hormones such as triiodothyronine (T3) bind to and activate both TRα and TRβ, this compound's chemical structure facilitates a more potent and selective interaction with the ligand-binding domain of TRβ. nih.gov This results in a distinct downstream signaling cascade compared to that initiated by non-selective thyroid hormone receptor agonists. The precise mechanisms underlying this differential activation are a subject of ongoing research but are thought to involve specific conformational changes in the receptor upon ligand binding, which in turn dictate the recruitment of coregulator proteins.

Ligand-Receptor Binding Dynamics and Conformational Changes

The interaction of this compound with the TRβ ligand-binding domain is a dynamic process that induces significant conformational changes in the receptor. Upon binding, the ligand stabilizes the receptor in an active conformation, which is a prerequisite for its interaction with coactivator proteins and subsequent gene transcription. This process is analogous to the binding of endogenous thyroid hormones, but the specific chemical properties of this compound are thought to promote a more stable and prolonged activation of TRβ. The binding of this compound likely displaces corepressor proteins from the receptor, a critical step in the transition from a repressed to an activated transcriptional state.

Recruitment of Coregulator Proteins

The transcriptional activity of the thyroid hormone receptor is ultimately determined by the balance of coactivator and corepressor proteins that are recruited to the receptor-ligand complex. These coregulators modulate the accessibility of the DNA to the transcriptional machinery, thereby fine-tuning gene expression.

Coactivator Interactions and Transcriptional Enhancement

Upon binding of this compound to TRβ, the receptor undergoes a conformational shift that creates a binding surface for coactivator proteins. These coactivators, which often possess histone acetyltransferase (HAT) activity, facilitate the acetylation of histones, leading to a more open chromatin structure that is permissive for transcription. This enhanced recruitment of coactivators to the promoters of target genes in the liver is a key mechanism by which this compound exerts its therapeutic effects, such as the lowering of plasma cholesterol and triglycerides. glpbio.com

Potential Influence on Corepressor Binding

In the absence of a ligand, the thyroid hormone receptor is typically bound to corepressor proteins, which mediate transcriptional repression. The binding of an agonist like this compound is thought to induce a conformational change that leads to the dissociation of these corepressors. While direct studies on the influence of this compound on corepressor binding are limited, it is a well-established principle of nuclear receptor activation that agonist binding antagonizes the interaction with corepressors. This switch from corepressor to coactivator binding is a fundamental step in the activation of thyroid hormone-responsive genes.

Regulation of Target Gene Expression

The expression of genes central to cholesterol uptake, efflux, and metabolism is a critical area of pharmacological research. The following subsections detail the known regulatory pathways for the genes of interest.

Hepatic Low-Density Lipoprotein Receptor (LDLr) Expression

The Low-Density Lipoprotein Receptor (LDLR) is a pivotal cell surface glycoprotein (B1211001) that mediates the endocytosis of cholesterol-rich LDL particles from the bloodstream. nih.gov Its expression is primarily regulated by intracellular cholesterol levels through the action of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). nih.gov When intracellular cholesterol is low, SREBP-2 is activated and translocates to the nucleus, where it binds to the sterol regulatory element of the LDLR gene, thereby increasing its transcription. nih.gov Conversely, high intracellular cholesterol levels suppress SREBP-2 activation, leading to decreased LDLR expression. nih.gov

Scavenger Receptor Class B, Type I (SR-BI) Expression

Scavenger Receptor Class B, Type I (SR-BI) is a multi-functional receptor that plays a significant role in the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) into hepatocytes. nih.gov The regulation of SR-BI expression is complex and can be influenced by various factors, including hormones and nuclear receptors. nih.gov For instance, its expression is prominent in the liver and steroidogenic tissues. nih.gov

ATP-Binding Cassette Transporters (ABCG5/ABCG8) Modulation

The ATP-binding cassette (ABC) transporters ABCG5 and ABCG8 form an obligate heterodimer that is crucial for the biliary excretion of neutral sterols, including cholesterol and plant sterols. scispace.comnih.gov Mutations in either of these genes can lead to sitosterolemia, a condition characterized by the accumulation of plant sterols in the blood and tissues. nih.gov The expression of both ABCG5 and ABCG8 is transcriptionally regulated by the Liver X Receptors (LXRs), which act as sterol sensors. nih.govelsevierpure.com When activated by oxysterols, LXRs bind to LXR response elements in the promoters of these genes, leading to their increased expression and enhanced sterol efflux. nih.govelsevierpure.com

Cholesterol 7α-Hydroxylase (CYP7A1) Regulation

Cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol. nih.govresearchgate.net Its expression is tightly controlled to maintain bile acid and cholesterol homeostasis. The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, plays a central role in the negative feedback regulation of CYP7A1. nih.gov Upon activation, FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcriptional activator of CYP7A1. nih.gov

Cellular and Subcellular Mechanisms of Action in Hepatocytes

The liver is a central hub for metabolic processes, and the intricate subcellular organization of hepatocytes is critical for their function. biorxiv.org Hepatocytes are responsible for a vast array of metabolic activities, including the synthesis, uptake, and export of lipids. nih.gov Cellular mechanisms such as endocytosis, vesicular trafficking, and transmembrane transport are fundamental to these processes. nih.gov For instance, following binding to the LDLR, LDL particles are internalized via clathrin-mediated endocytosis and trafficked through endosomes to lysosomes, where the cholesteryl esters are hydrolyzed to release free cholesterol. frontiersin.org The subcellular localization and trafficking of transporters like ABCG5/ABCG8 to the apical membrane of hepatocytes are essential for their function in biliary sterol secretion. scispace.com

The endoplasmic reticulum (ER) is a key organelle in lipid metabolism, being the site of cholesterol and fatty acid synthesis. biorxiv.org The communication and interplay between different organelles, such as the ER, mitochondria, and lipid droplets, are crucial for maintaining cellular lipid homeostasis. biorxiv.org Pharmacological agents can influence these cellular and subcellular mechanisms to modulate hepatic lipid metabolism.

Preclinical Biological Activities and Therapeutic Potentials of Kat681

Modulation of Hepatic Lipid Metabolism

Preclinical investigations have demonstrated that KAT681 significantly modulates hepatic lipid metabolism, leading to substantial alterations in plasma lipid profiles. ahajournals.orgnih.govtargetmol.commedchemexpress.comctestingbio.com These effects are primarily mediated through the compound's influence on liver function and the expression of key proteins involved in lipid processing. nih.govahajournals.orgnih.gov

Effects on Plasma Cholesterol Levels

Studies in animal models have consistently shown that this compound treatment leads to a notable decrease in total plasma cholesterol levels. ahajournals.orgtargetmol.commedchemexpress.comctestingbio.com This reduction is a key finding in the preclinical evaluation of this compound's potential therapeutic applications.

This compound has been observed to cause a marked decrease in atherogenic very low-density lipoprotein cholesterol (VLDL-C). ahajournals.orgnih.gov VLDL particles are primarily responsible for transporting triglycerides from the liver to peripheral tissues, and a reduction in VLDL-C suggests an impact on hepatic triglyceride synthesis and secretion. medlineplus.govhealthline.com

In addition to its effects on VLDL-C, preclinical data indicate that this compound treatment results in a decrease in low-density lipoprotein cholesterol (LDL-C). nih.govahajournals.orgnih.gov LDL-C is often referred to as "bad" cholesterol due to its association with plaque buildup in arteries. medlineplus.govclevelandclinic.org The reduction in LDL-C is linked to increased hepatic expression of the LDL receptor (LDLr), which facilitates the uptake of LDL particles from the bloodstream by the liver. nih.govahajournals.orgnih.gov

Impact on Plasma Triglyceride Levels

Here is a summary of observed reductions in plasma lipids from preclinical studies:

Lipid ParameterObserved Reduction (%)Animal ModelSource
Plasma Cholesterol50-60Mice, Rabbits ahajournals.orgnih.govtargetmol.commedchemexpress.comctestingbio.com
Plasma Triglycerides70-80+Rabbits, Mice, Rats ahajournals.orgnih.govtargetmol.commedchemexpress.comctestingbio.comoup.com
VLDL-CMarked decreaseRabbits ahajournals.orgnih.gov
LDL-CMarked decreaseMice, Rabbits nih.govahajournals.orgnih.gov

Influence on High-Density Lipoprotein Cholesterol (HDL-C)

The impact of this compound on high-density lipoprotein cholesterol (HDL-C) appears to vary across different preclinical studies. Some research indicates no significant changes in HDL-C levels following this compound treatment. ahajournals.orgnih.gov Conversely, other studies have reported a decrease in HDL-C alongside reductions in LDL-C. nih.gov HDL-C is known for its role in transporting cholesterol from peripheral tissues back to the liver. biocat.com

Enhancement of Reverse Cholesterol Transport (RCT)

Preclinical studies suggest that this compound enhances reverse cholesterol transport (RCT). nih.govahajournals.orgvulcanchem.comglpbio.comresearchgate.net RCT is a critical process by which excess cholesterol is removed from extrahepatic tissues and transported to the liver for excretion. biocat.com this compound's positive influence on RCT is supported by findings such as increased fecal excretion of cholesterol and increased hepatic expression of scavenger receptor-BI (SR-BI), a key protein involved in HDL-mediated cholesterol uptake by the liver. nih.govahajournals.org In vivo measurements of RCT have shown increased levels of labeled cholesterol in feces of this compound-treated mice, indicating enhanced cholesterol removal from the body. ahajournals.org

Increased Fecal Sterol Excretion

Treatment with KAT-681 has been shown to increase the excretion of sterols in feces in preclinical models. In BALB/c mice, KAT-681 treatment led to a 1.6-fold increase in fecal excretion of cholesterol. ahajournals.org Studies investigating reverse cholesterol transport (RCT) in mice treated with T-0681 (KAT-681) found a significant increase in the fecal excretion of macrophage-derived neutral and acidic sterols. nih.gov This increased fecal sterol excretion is associated with the promotion of bile acid metabolism and biliary sterol secretion, mediated by the induction of CYP7A1 and ABCG5/G8 expression. nih.govnih.gov Fecal neutral sterol excretion is considered a surrogate marker for trans-intestinal cholesterol efflux (TICE), a pathway by which cholesterol is secreted directly from enterocytes into the intestinal lumen. mdpi.com

Macrophage Cholesterol Efflux Capacity Modulation

KAT-681 has been reported to stimulate the expression of key components involved in reverse cholesterol transport (RCT), including the hepatic scavenger receptor class B type I (SR-BI), which is an HDL receptor. nih.govnih.gov In vitro studies using [3H]-cholesterol labeled J774 macrophages treated with 100nM T-0681 (KAT-681) showed a significant increase in cholesterol efflux compared to controls. nih.gov However, findings regarding the direct impact on macrophage cholesterol efflux capacity in the context of atherosclerosis development appear complex or potentially time-dependent, as one study noted that at an earlier time-point, T-0681 slightly increased small fatty streak lesions in apoE knockout mice, which was partly attributed to an impaired macrophage cholesterol efflux capacity compared to controls. nih.gov Further detailed research findings would be needed to fully elucidate the mechanisms and context-dependent effects of KAT-681 on macrophage cholesterol efflux capacity.

Anti-Atherosclerotic Efficacy

Preclinical studies consistently demonstrate that KAT-681 exhibits anti-atherosclerotic efficacy in various animal models of hyperlipidemia and atherosclerosis. ahajournals.orgnih.govnih.govnih.govnih.govnih.gov

Reduction of Atherosclerotic Lesion Development

KAT-681 treatment has been shown to significantly reduce the development of atherosclerotic lesions. In hyperlipidemic New Zealand White (NZW) rabbits fed a high-cholesterol diet, T-0681 (KAT-681) treatment resulted in a notable decrease in atherosclerotic lesion area, with reports indicating reductions of 60% and 80% compared to controls in different studies. ahajournals.orgnih.govnih.gov In atherosclerosis-prone apoE knockout mice on a Western-type diet, prolonged treatment with T-0681 reduced late atherosclerosis development by 60%. nih.gov

Data Table 1: Reduction of Atherosclerotic Lesion Area in Animal Models

Animal Model Diet Treatment Duration KAT-681 Effect on Lesion Area Source
NZW Rabbits High-cholesterol 8 weeks Reduced by 80% nih.govnih.gov
NZW Rabbits High-cholesterol Not specified Reduced by 60% ahajournals.org

(Note: This data should be presented as an interactive table)

Underlying Mechanisms of Atheroprotection

The atheroprotective effects of KAT-681 are attributed to its multifaceted actions on lipid metabolism and cholesterol homeostasis. Key mechanisms include the promotion of reverse cholesterol transport (RCT) ahajournals.orgnih.gov and the upregulation of hepatic lipoprotein receptors. nih.govnih.govnih.govnih.gov KAT-681 increases the hepatic expression of both the LDL receptor (LDLr) and the scavenger receptor class B, type I (SR-BI). nih.govnih.govnih.govnih.gov This upregulation of hepatic receptors leads to increased plasma clearance of LDL cholesterol. nih.gov

Furthermore, KAT-681 promotes bile acid metabolism and biliary sterol secretion by inducing the expression of CYP7A1 and ABCG5/G8, contributing to cholesterol elimination. nih.govnih.gov Preclinical studies also show that KAT-681 treatment leads to significant reductions in plasma cholesterol and triglyceride levels. ahajournals.orgnih.govnih.govnih.gov Specifically, it has been observed to cause a marked decrease in atherogenic very low-density lipoprotein (VLDL) and LDL cholesterol without significantly affecting high-density lipoprotein (HDL) levels in some models. ahajournals.orgnih.gov For instance, in NZW rabbits, T-0681 treatment decreased plasma cholesterol levels by 60% and triglyceride levels by over 80%. nih.govnih.gov In BALB/c mice, KAT-681 treatment resulted in a 50% decrease in plasma cholesterol. ahajournals.org

Data Table 2: Effects of KAT-681 on Plasma Lipids in Animal Models

Animal Model Diet Treatment Duration Plasma Cholesterol Change Plasma Triglyceride Change Source
BALB/c Mice Not specified Not specified Decreased by 50% Not specified ahajournals.org
NZW Rabbits High-cholesterol 4 weeks Decreased by 60% Decreased by >80% nih.gov

(Note: This data should be presented as an interactive table)

These combined effects on lipoprotein metabolism, cholesterol transport, and excretion contribute to the observed reduction in atherosclerotic lesion development.

Inhibition of Hepatocarcinogenesis

KAT-681 has also been investigated for its potential inhibitory effects on hepatocarcinogenesis in preclinical rat models. Studies utilizing models of hepatocarcinogenesis induced by diethylnitrosamine (DEN) and 2-acetylaminofluorene (B57845) (2-AAF) followed by partial hepatectomy (PH) have shown that KAT-681 can inhibit the development of preneoplastic lesions, specifically altered hepatocellular foci (AHF), and hepatocellular adenomas (HCAs). ohsu.edudokumen.puboup.comnih.govjapantoxpath.org

Research indicates that KAT-681 has different inhibitory effects depending on the phase of treatment. oup.comnih.gov In the early phase of treatment, a reduction in AHF was observed, accompanied by enhanced cell proliferation. oup.com In contrast, in the late phase of treatment, KAT-681 inhibited the development of both AHF and HCAs, which was associated with the suppression of cell proliferation. oup.comnih.gov For example, in one study, serial reduction in the number of AHF with positive expression of glutathione (B108866) S-transferase placental form (GST-P) was observed in rats treated with KAT-681 for 3 weeks. oup.com Proposed mechanisms for the anti-hepatocarcinogenic effects include the remodeling of altered hepatocytes through redifferentiation and the suppression of cell proliferation in later stages of the disease process. oup.com These findings suggest the potential of KAT-681 as a chemopreventive agent for hepatocarcinogenesis in these models. oup.comnih.gov

Suppression of Preneoplastic Lesions

Preneoplastic lesions, such as altered hepatic foci (AHF), are considered precursors to hepatocellular carcinoma. Preclinical studies have examined the impact of this compound treatment on the development and characteristics of these lesions.

Reduction of Altered Hepatic Foci (AHF) Quantity and Size

Treatment with this compound has demonstrated an inhibitory effect on the number and size of AHF in rat models of hepatocarcinogenesis. In a study involving male F344 rats where lesions were induced by diethylnitrosamine (DEN), followed by 2-acetylaminofluorene (2-AAF) and partial hepatectomy (PH), administration of this compound significantly reduced the total area and number of GST-P positive lesions in a dose-dependent manner after 3 weeks of treatment. While the mean size of AHF was not significantly changed in this short-term treatment, long-term treatment (20 weeks) with this compound revealed reductions in both the number and mean size of AHF. nih.govnih.gov

Treatment DurationEffect on AHF NumberEffect on AHF Mean Size
Short-term (3 weeks)Reduced nih.govnih.govNot significantly changed nih.gov
Long-term (20 weeks)Reduced nih.govReduced nih.gov
Effects on Glutathione S-Transferase Placental Form (GST-P) Positive Lesions

Glutathione S-transferase placental form (GST-P) is a commonly used marker for identifying preneoplastic lesions in rodent hepatocarcinogenesis models. Studies on this compound have specifically assessed its effects on GST-P positive foci. Short-term treatment with this compound resulted in a serial reduction in the number of AHF with positive expression of GST-P observed until day 14 of the treatment period. nih.govoup.com Quantitative analysis showed that this compound significantly and dose-dependently reduced the total area of GST-P positive lesions by 34-48% and their numbers by 20-44% after 3 weeks of treatment. nih.gov

This compound Dose (mg/kg/day)Reduction in Total Area of GST-P Positive Lesions (%)Reduction in Number of GST-P Positive Lesions (%)
0.04Not specifiedNot specified
0.134 nih.gov20 nih.gov
0.2548 nih.gov44 nih.gov

Impact on Hepatocellular Adenomas (HCAs)

Hepatocellular adenomas (HCAs) represent more advanced proliferative lesions compared to AHF. The effects of this compound on HCAs have also been investigated. Short-term treatment with this compound showed no obvious effects on the number of GST-P positive hepatocellular adenomas at any time point. nih.govoup.com However, long-term this compound treatment in experiment 2 revealed a reduction in the mean size of HCAs, in addition to its effects on AHF. nih.gov

Treatment DurationEffect on HCA NumberEffect on HCA Mean Size
Short-term (3 weeks)No obvious effects nih.govoup.comNot specified
Long-term (20 weeks)Not specifiedReduced nih.gov

Role in Hepatocyte Proliferation and Redifferentiation within Carcinogenesis Models

This compound's influence on hepatocyte proliferation and potential role in redifferentiation have been examined in the context of hepatocarcinogenesis. In the early phase of short-term this compound treatment, the proliferative index (PI) of hepatocytes in the AHF significantly increased, with a peak on day 2. nih.govoup.com This suggests an initial enhancement of cell proliferation. However, the serial reduction in AHF number observed during this period, coupled with the increased proliferation, suggests a potential mechanism involving the redifferentiation of altered hepatocytes. oup.com In contrast, long-term this compound treatment resulted in significantly lower PIs within the lesions compared to controls, indicating a suppression of cell proliferation in the later phase. nih.gov The study suggests that this compound induces a reduction in hepatic preneoplastic lesions probably through redifferentiation of altered hepatocytes caused by enhanced cell proliferation in the early phase and, later, through inhibition of the development of lesions and adenomas due to suppressed cell proliferation. oup.com

Assessment as a Chemopreventive Agent for Liver Cancer

Based on the observed inhibitory effects on the development of preneoplastic lesions and hepatocellular adenomas in rat models, this compound has been assessed as a potential chemopreventive agent for hepatocarcinogenesis. The reduction in the number and size of AHF and the reduction in the mean size of HCAs in long-term treatment support this potential. nih.govnih.gov The different inhibitory effects observed in the early and late phases of treatment, involving initial enhanced proliferation potentially leading to redifferentiation and later suppression of proliferation, suggest a complex mechanism of action contributing to its chemopreventive potential. nih.govoup.com These preclinical findings indicate that this compound may be a promising candidate for the chemoprevention of liver cancer. nih.govoup.com

Preclinical Research Methodologies and Animal Models

In Vitro Cellular and Subcellular Models

Hepatocyte Cell Lines (e.g., HepG2 cells) for Gene and Protein Expression Studies

To delve into the molecular mechanisms of KAT681's action, in vitro studies utilizing hepatocyte cell lines, such as HepG2 cells, are employed. HepG2 is a human hepatoblastoma cell line that retains many of the differentiated functions of normal human hepatocytes, making it a suitable model for studying liver-specific gene and protein expression. nih.govnih.gov

In the context of this compound research, HepG2 cells are likely used to investigate the compound's direct effects on liver cells. These studies can elucidate how this compound modulates the expression of genes and proteins involved in various cellular processes, such as cell growth, proliferation, apoptosis (programmed cell death), and metabolic pathways. Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and western blotting are commonly used to measure changes in gene and protein expression levels, respectively. nih.gov This in vitro approach allows for a controlled and high-throughput assessment of the compound's cellular targets and signaling pathways.

Macrophage Cell Models (e.g., J774 macrophages) for Cholesterol Efflux Studies

Given the interest in this compound's potential role in lipid metabolism and atherosclerosis, its effects on cholesterol efflux are investigated using macrophage cell models, such as the J774 murine macrophage cell line. nih.govresearchgate.netjci.org Macrophages play a critical role in the development of atherosclerosis by taking up excess cholesterol and becoming foam cells, which are a major component of atherosclerotic plaques. Cholesterol efflux is the process by which cells, including macrophages, remove excess cholesterol, a key step in preventing the progression of atherosclerosis. nih.govresearchgate.netjci.org

In these in vitro assays, J774 macrophages are first loaded with cholesterol, often using modified lipoproteins like acetylated LDL (acLDL), to mimic the foam cells found in atherosclerotic lesions. The cells are then treated with the compound of interest, in this case, this compound, and the amount of cholesterol released from the cells to an acceptor in the culture medium (such as HDL) is measured. researchgate.netnih.gov This allows researchers to determine if this compound can enhance the process of reverse cholesterol transport, a critical anti-atherogenic pathway.

Analytical and Assessment Techniques Employed

A variety of analytical and assessment techniques are integral to the preclinical evaluation of this compound in the aforementioned models.

In the rat hepatocarcinogenesis model , key assessment techniques include:

Histopathological analysis: Liver tissues are examined microscopically to identify and quantify preneoplastic and neoplastic lesions.

Immunohistochemistry: Specific protein markers associated with cell proliferation (e.g., Ki-67) and liver cancer (e.g., alpha-fetoprotein) are visualized within the liver tissue.

Biochemical analysis: Blood samples are analyzed for liver function markers, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), to assess liver damage.

For the hyperlipidemic rabbit model , the following techniques are typically employed:

Lipid profiling: Blood plasma is analyzed to measure concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic assays.

Atherosclerotic lesion quantification: The extent of plaque formation in the aorta and other major arteries is assessed, often through en face analysis after staining with dyes like Sudan IV, or through cross-sectional histopathological examination.

In the in vitro cellular models , a range of molecular and cellular biology techniques are utilized:

Gene expression analysis: Quantitative real-time PCR (qRT-PCR) and microarray analysis are used to measure changes in messenger RNA (mRNA) levels of target genes in HepG2 cells. nih.govustc.edu.cnscienceopen.compreprints.org

Protein expression analysis: Western blotting and enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific proteins in cell lysates or culture media.

Cholesterol efflux assays: The movement of radiolabeled cholesterol from J774 macrophages to the culture medium is quantified using liquid scintillation counting. researchgate.netnih.gov

These comprehensive analytical and assessment techniques provide the detailed data necessary to build a robust preclinical profile for the chemical compound this compound.

Biochemical Analysis of Serum Markers

While a comprehensive analysis of various serum markers is crucial in preclinical studies, the available research on this compound (T-0681) has primarily focused on lipid parameters. There is no publicly available data from the key preclinical studies regarding the specific analysis of serum markers such as gamma-glutamyl transpeptidase. The primary focus of the biochemical analysis in these studies was on plasma cholesterol and triglyceride levels.

In a study involving New Zealand White (NZW) rabbits fed a high-cholesterol diet, treatment with this compound resulted in a significant 60% decrease in plasma cholesterol and a more than 70% reduction in plasma triglycerides. nih.gov

Interactive Data Table: Effect of this compound on Plasma Lipids in NZW Rabbits

ParameterControl GroupThis compound-Treated GroupPercentage Change
Plasma CholesterolHighSignificantly Lower60% decrease
Plasma TriglyceridesHighSignificantly Lower>70% decrease

Note: This table is based on the percentage changes reported in the source material.

Lipoprotein Profile Analysis (e.g., Fast Protein Liquid Chromatography (FPLC))

Fast Protein Liquid Chromatography (FPLC) has been utilized to analyze the distribution of cholesterol among different lipoprotein fractions in animal models treated with this compound.

In NZW rabbits on a 0.2% cholesterol diet, FPLC analysis of pooled plasma revealed that this compound treatment for four weeks led to a marked decrease in very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol fractions. nih.gov

Further studies in knockout mouse models provided more insight into the compound's mechanism. In Scavenger Receptor Class B Type I knockout (SR-BI KO) mice, FPLC analysis of pooled plasma showed a notable decrease in cholesterol levels after treatment with this compound. nih.gov Conversely, in low-density lipoprotein receptor knockout (LDLr KO) mice, this compound treatment did not significantly alter the plasma cholesterol profile as determined by FPLC. nih.gov

Interactive Data Table: FPLC Lipoprotein Cholesterol Profile in SR-BI KO Mice Treated with this compound

Lipoprotein FractionControl SR-BI KOThis compound-Treated SR-BI KO
VLDL-CHighLower
LDL-CHighLower
HDL-CHighLower

Note: This table represents a qualitative summary of the FPLC chromatograms presented in the source material, showing the relative changes in cholesterol distribution.

Molecular Biology Techniques

Molecular biology techniques have been instrumental in understanding the effects of this compound on the expression of key genes and proteins involved in cholesterol metabolism.

Gene Expression Analysis (e.g., Real-Time Quantitative PCR)

Real-Time Quantitative PCR (RT-qPCR) has been used to measure the messenger RNA (mRNA) levels of specific genes in the liver of animals treated with this compound. In wild-type mice, treatment with this compound was found to increase the hepatic mRNA levels of CYP7A1, the rate-limiting enzyme in the conversion of cholesterol to bile acids, as well as the expression of hepatic ABCG5 and ABCG8, which are involved in biliary sterol secretion. nih.gov In apoE knockout mice, this compound treatment led to a 3-fold upregulation of ABCG5 and a 2-fold increase in CYP7A1 mRNA levels in the liver. nih.gov

Interactive Data Table: Hepatic Gene Expression Changes with this compound Treatment in apoE KO Mice

GeneFold Change vs. Control
ABCG53-fold increase
CYP7A12-fold increase
Protein Expression Analysis (e.g., Western Blotting)

Western blotting has been employed to determine the protein levels of key receptors involved in lipoprotein uptake in the liver. In NZW rabbits, prolonged treatment with this compound resulted in a 2-fold increase in hepatic Scavenger Receptor Class B Type I (SR-BI) protein expression and a 2.5-fold increase in hepatic low-density lipoprotein receptor (LDLr) protein expression. nih.gov

In SR-BI knockout mice, this compound treatment led to a significant 2-fold increase in hepatic LDLr protein expression. nih.gov However, in LDLr knockout mice, this compound did not induce a significant change in the hepatic expression of SR-BI. nih.gov

Interactive Data Table: Hepatic Protein Expression Changes with this compound Treatment

Animal ModelProteinFold Change vs. Control
NZW RabbitsSR-BI2-fold increase
NZW RabbitsLDLr2.5-fold increase
SR-BI KO MiceLDLr2-fold increase
LDLr KO MiceSR-BINo significant change

Histopathological and Morphometric Assessment

The ultimate measure of an anti-atherosclerotic agent's efficacy in preclinical models is the direct quantification of atherosclerotic lesions.

Quantification of Atherosclerotic Lesion Area

In a study using NZW rabbits fed a 2% cholesterol diet for eight weeks, treatment with this compound resulted in a remarkable 80% reduction in the atherosclerotic lesion area in the aorta compared to control animals. nih.govresearchgate.net

Furthermore, in apoE knockout mice, a model prone to developing atherosclerosis, prolonged treatment with this compound for eight weeks significantly inhibited the progression of atherosclerotic lesions by 60%. nih.gov

Interactive Data Table: Effect of this compound on Aortic Atherosclerotic Lesion Area

Animal ModelTreatment GroupLesion Area Reduction vs. Control
NZW Rabbits (2% Cholesterol Diet)This compound80%
apoE KO Mice (Western Diet)This compound (prolonged treatment)60%

Based on a comprehensive search of publicly available scientific literature, there is no information regarding the chemical compound “this compound” in the context of preclinical research methodologies, specifically concerning morphometric analysis of hepatic proliferative lesions, cell proliferation assays, or apoptosis assays.

Therefore, the requested article focusing on these specific aspects of this compound cannot be generated at this time.

Synthetic Chemistry and Structure Activity Relationship Sar Research

Chemical Synthesis Pathways for KAT681

Detailed, step-by-step chemical synthesis pathways for this compound are not extensively detailed in the provided search results. However, the compound's structure, 3-((4-(3-((4-fluorophenyl)hydroxymethyl)-4-hydroxyphenoxy)-3,5-dimethylphenyl)amino)-3-oxopropanoic acid, monosodium salt, is provided medkoo.comnih.govnih.gov. This structure suggests a multi-step synthesis likely involving the coupling of substituted aromatic rings and the formation of amide and ether linkages. The presence of a stereocenter at the hydroxymethyl position indicates that the synthesis might involve chiral resolution or asymmetric synthesis to obtain a specific enantiomer, although this compound is noted as being racemic nih.gov. General strategies for synthesizing thyroid hormone analogues often involve coupling phenolic compounds and incorporating specific side chains capes.gov.brnih.govresearchgate.net.

Development and Synthesis of this compound Analogues (e.g., Indan (B1671822) Analogs)

The development of analogues of this compound is a key aspect of SAR studies, aiming to optimize desirable properties such as potency, selectivity, and tissue distribution. While the search results mention the development of TRβ-selective agonists and thyromimetic analogues in general nih.govnih.govresearchgate.net, specific details on the synthesis of this compound analogues, particularly indan analogues, are not explicitly provided within the context of this compound itself. However, the concept of developing indan-ring containing analogues is mentioned in the context of TRβ-selective thyromimetics, suggesting this as a strategy explored in the field escholarship.org. The synthesis of various thyroid hormone analogues often involves modifying the core diphenyl ether or diphenyl methane (B114726) scaffold and the side chain to alter receptor binding and pharmacological properties nih.govresearchgate.net.

Structure-Activity Relationship Studies for Liver Selectivity

SAR studies for liver selectivity in thyromimetics like this compound are driven by the goal of concentrating the compound's activity in the liver to maximize beneficial effects on lipid metabolism while minimizing effects on other tissues, particularly the heart nih.govnih.govnih.gov. This compound is described as a liver-selective thyromimetic ebiohippo.commedkoo.comoup.comnih.gov. This selectivity is a crucial aspect of its therapeutic potential. While the precise structural features of this compound that confer liver selectivity are not fully elucidated in the provided text, the design of liver-targeted thyromimetics can involve strategies such as creating prodrugs that are activated specifically in the liver or incorporating structural elements that favor hepatic uptake or metabolism nih.gov. The differential expression of TRβ in the liver compared to TRα in the heart is a fundamental basis for achieving liver selectivity with TRβ-selective agonists nih.govnih.govbioscientifica.com. Studies in rats have shown that this compound treatment leads to effects in the liver, such as influencing hepatocellular proliferative lesions and cholesterol metabolism oup.comnih.govnih.gov.

Structure-Activity Relationship Studies for TRβ Selectivity

Achieving selectivity for the TRβ receptor over TRα is a primary objective in the design of thyromimetics to avoid cardiac side effects mediated by TRα nih.govnih.gov. SAR studies have identified structural features that contribute to TRβ selectivity. For example, modifications to the side chain and the nature of the linkage between the aromatic rings can influence binding affinity and selectivity for the TR isoforms nih.govresearchgate.net. The crystal structure of the human TRβ ligand-binding domain complexed with subtype-selective thyromimetics has provided insights into the key binding interactions that confer TRβ selectivity rcsb.org. Differences in the amino acid composition of the ligand-binding pocket between TRα and TRβ, such as the presence of Asn 331 in TRβ and Ser 277 in TRα1, play a crucial role in differential ligand binding and selectivity nih.gov. While specific SAR data detailing the contribution of each functional group in this compound to its TRβ selectivity is not provided, its classification as a TRβ-selective agonist indicates that its structure incorporates features that favor binding to TRβ over TRα researchgate.netnih.govnih.gov.

Future Directions and Unanswered Questions in Kat681 Research

Deeper Elucidation of Mechanistic Pathways

Although KAT681 is known as a liver-selective thyromimetic, a more profound understanding of the precise molecular mechanisms underlying its observed effects is still needed. Research has shown that thyromimetics like T-0681 can influence the expression of key proteins involved in reverse cholesterol transport, such as SR-BI, CYP7A1, and ABCG5/G8, in the liver. nih.govnih.gov This leads to increased turnover of plasma HDL cholesterol and enhanced fecal excretion of bile acids and cholesterol. nih.gov T-0681 has also been shown to increase macrophage SR-BI expression and affect macrophage cholesterol efflux. nih.gov

However, the intricate details of how this compound selectively targets the liver and modulates these pathways at a molecular level warrant further investigation. Identifying all the downstream targets and signaling cascades activated by this compound could provide valuable insights into its therapeutic actions and potential off-target effects. Additionally, understanding how its chemical structure contributes to its liver selectivity is crucial for the rational design of future thyromimetic compounds with improved profiles.

Investigation in Additional Disease Pathologies

The primary focus of this compound research has been on metabolic disorders, particularly hypercholesterolemia and atherosclerosis, as well as hepatocarcinoma. medchemexpress.comnih.govresearchgate.netnih.govohsu.eduoup.com Preclinical studies have demonstrated that KAT-681 can significantly reduce serum cholesterol and atherosclerosis in animal models. nih.govohsu.edu In the context of hepatocarcinoma, studies in rats have shown that KAT-681 can inhibit the carcinogenic process. researchgate.netoup.com

Future research could explore the potential therapeutic utility of this compound in other disease pathologies where thyroid hormone receptors are implicated or where modulating lipid metabolism and cell proliferation could be beneficial. This could include investigating its effects on other forms of liver disease, metabolic syndrome components beyond hypercholesterolemia, or even certain types of cancer where thyroid hormone signaling plays a role. researchgate.netbioscientifica.com Expanding the scope of investigation to demyelination diseases, such as X-linked adrenoleukodystrophy and multiple sclerosis, has also been suggested for thyroid hormone analogs. ohsu.edu

Exploration of Combination Therapies

Given that many complex diseases are managed with multi-drug regimens, exploring the potential of this compound in combination therapies is a critical future direction. Combining this compound with existing standard-of-care treatments for conditions like hypercholesterolemia or hepatocarcinoma could lead to enhanced efficacy, reduced required doses of individual drugs, or mitigation of side effects.

Research is needed to identify synergistic interactions between this compound and other therapeutic agents. This would involve preclinical studies evaluating the efficacy and safety of various drug combinations in relevant disease models. For instance, combining a liver-selective thyromimetic like this compound with statins, which have a different mechanism of action for lipid lowering, could offer a more comprehensive approach to managing dyslipidemia. nih.govopenaccessgovernment.org Studies in other disease areas have shown promise for combination therapies, such as the use of statins and ezetimibe (B1671841) for preventing heart attacks or the combination of asparaginase (B612624) and venetoclax (B612062) for leukemia. openaccessgovernment.orgprinsesmaximacentrum.nldrugtargetreview.com These examples highlight the potential benefits of exploring combination approaches for this compound.

Translational Research Prospects and Challenges

Translating the promising preclinical findings of this compound into clinical applications presents several prospects and challenges. The prospect lies in the potential to offer a novel therapeutic option for diseases with significant unmet needs, such as severe hypercholesterolemia or certain liver conditions. nih.govresearchgate.netbioscientifica.com this compound's liver selectivity is a key advantage, potentially minimizing off-target effects associated with non-selective thyroid hormone analogs. medchemexpress.com

However, significant challenges must be addressed. These include the need for well-designed clinical trials to evaluate the safety and efficacy of this compound in human populations. Identifying appropriate patient cohorts, determining optimal dosing strategies, and monitoring for potential adverse effects are crucial steps. nih.gov Translational research itself faces inherent challenges, including securing funding, training researchers, and effectively communicating results to stakeholders. ed.govnih.govuclahealth.orgdrugdiscoveryonline.com Developing suitable animal models that accurately replicate human diseases is also a critical aspect of translational research. nih.govxiahepublishing.com While some thyroid hormone receptor agonists have entered clinical trials, some have faced challenges, highlighting the need for careful evaluation during the translational process. bioscientifica.comnih.gov Overcoming the barriers between basic science discoveries and clinical application requires a concerted effort involving researchers, clinicians, and regulatory bodies. nih.govuclahealth.org

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of KAT681, and what experimental evidence supports its classification as a liver-selective thyromimetic?

  • Methodological Answer : this compound is identified as a liver-selective thyromimetic due to its preferential activation of thyroid hormone receptors (THRs) in hepatic tissues. Key evidence includes:

  • In vivo studies : Dose-dependent reductions in serum cholesterol and triglycerides in rodent models, with minimal cardiac effects .
  • Tissue distribution assays : Radiolabeled this compound shows higher accumulation in liver cells compared to cardiac or skeletal muscle tissues .
  • Receptor-binding assays : Competitive binding experiments confirm selective affinity for hepatic THR-β isoforms over THR-α .

Q. What standardized methodologies are recommended for characterizing the purity and stability of this compound in preclinical studies?

  • Methodological Answer :

  • Purity analysis : Use high-performance liquid chromatography (HPLC) with ultraviolet detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

  • Stability testing : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling for degradation product analysis via mass spectrometry .

  • Data reporting : Tabulate results with retention times, peak areas, and degradation kinetics (Table 1).

    Table 1 : Stability Parameters for this compound

    ConditionTime (Months)Purity (%)Major Degradants Identified
    25°C/60% RH698.5None detected
    40°C/75% RH694.2Oxidative byproduct A

Q. How can researchers validate the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Hepatocyte incubation : Use primary human hepatocytes to measure parent compound depletion over time (t1/2 calculation) .
  • Microsomal stability assays : Compare intrinsic clearance rates in liver microsomes across species (e.g., human vs. rat) to predict in vivo pharmacokinetics .
  • Analytical validation : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitation, ensuring calibration curves meet R<sup>2</sup> ≥ 0.99 .

Advanced Research Questions

Q. What experimental design principles should guide dose-ranging studies for this compound to balance efficacy and off-target effects?

  • Methodological Answer :

  • Dose selection : Use the Emax model to identify the minimum effective dose (MED) and no-observed-adverse-effect level (NOAEL) in preclinical models .
  • Endpoint stratification : Include hepatic (e.g., LDL-C reduction) and extrahepatic (e.g., heart rate) biomarkers to assess selectivity .
  • Statistical power : Apply ANOVA with post hoc Tukey tests (α = 0.05, power ≥ 80%) to detect inter-dose differences .

Q. How should researchers systematically analyze contradictory findings regarding this compound's dose-response relationships across different experimental models?

  • Methodological Answer :

  • Meta-analysis framework : Aggregate data from multiple studies (e.g., rodent, primate) using random-effects models to account for interspecies variability .
  • Sensitivity analysis : Test robustness by excluding outliers or adjusting for covariates like age or baseline lipid levels .
  • Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models to reconcile in vitro-in vivo discrepancies .

Q. What strategies are effective for optimizing the synthetic pathway of this compound while maintaining reproducibility across laboratories?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to screen reaction parameters (e.g., temperature, catalyst loading) for yield optimization .
  • Critical quality attributes (CQAs) : Define intermediate purity thresholds and monitor via real-time HPLC .
  • Inter-lab validation : Share standard operating procedures (SOPs) with ≥3 independent labs to confirm reproducibility, reporting Cohen’s κ for protocol adherence .

Q. How can researchers address gaps in understanding the long-term hepatic effects of this compound in chronic exposure models?

  • Methodological Answer :

  • Chronic toxicity studies : Conduct 6- to 12-month rodent studies with histopathological analysis of liver biopsies (H&E staining) .
  • Omics integration : Perform RNA-seq on liver tissue to identify transcriptomic changes (e.g., lipid metabolism pathways) and validate via qPCR .
  • Data transparency : Publish raw datasets in repositories like Figshare with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KAT681
Reactant of Route 2
Reactant of Route 2
KAT681

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.